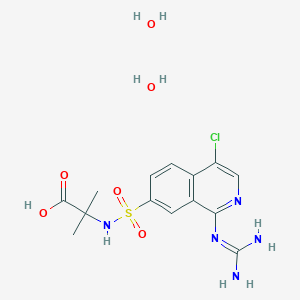

2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UK-371804 二水合物是一种高效且选择性的尿激酶型纤溶酶原激活剂 (uPA) 抑制剂。 它以其可逆的、底物竞争性抑制而闻名,Ki 值为 10 nM 。 该化合物对其他蛋白酶如组织纤溶酶原激活剂 (tPA)、纤溶酶、第九因子和第十因子表现出优异的选择性 .

作用机制

UK-371804 二水合物通过选择性抑制尿激酶型纤溶酶原激活剂 (uPA) 发挥作用。它与 uPA 的活性位点结合,阻止纤溶酶原转化为纤溶酶。 这种抑制破坏了 uPA 介导的细胞外基质降解,这对组织重塑和癌症转移等过程至关重要 .

生化分析

Biochemical Properties

UK-371804 Dihydrate is a reversible, substrate-competitive, highly potent and selective inhibitor of the urokinase-type plasminogen activator (uPA) with a Ki value of 10 nM . It exhibits excellent selectivity over tissue plasminogen activator (tPA), plasmin, Factor IXa, and Xa .

Cellular Effects

The effects of UK-371804 Dihydrate on cells are primarily mediated through its inhibition of uPA. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

UK-371804 Dihydrate exerts its effects at the molecular level through its binding interactions with uPA, leading to the inhibition of this enzyme . This can result in changes in gene expression and other downstream effects .

Metabolic Pathways

Given its role as a uPA inhibitor, it is likely to interact with enzymes and cofactors involved in the plasminogen activation pathway .

准备方法

合成路线和反应条件

UK-371804 二水合物的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保高产率和纯度 .

工业生产方法

UK-371804 二水合物的工业生产遵循类似的合成路线,但规模更大。 该过程针对成本效益和效率进行了优化,通常涉及连续流动反应器和自动化系统以保持一致的质量和产量 .

化学反应分析

反应类型

UK-371804 二水合物会经历各种化学反应,包括:

氧化: 该反应可以改变化合物上的官能团,可能改变其活性。

还原: 该反应可以还原特定的官能团,影响化合物的整体结构和功能。

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 条件通常涉及受控温度、特定 pH 值以及使用惰性气氛以防止不必要的副反应 .

主要产物

这些反应形成的主要产物通常是具有修饰官能团的 UK-371804 二水合物的衍生物。 这些衍生物可能具有不同的生物活性,并用于各种研究应用 .

科学研究应用

UK-371804 二水合物具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 uPA 的抑制及其对各种生化途径的影响。

生物学: 在基于细胞的测定中使用,以研究 uPA 在细胞过程(如迁移和侵袭)中的作用。

相似化合物的比较

类似化合物

UK-356618: 另一种具有不同化学结构但具有类似抑制活性的 uPA 抑制剂。

UK-5099: 一种靶向不同酶但具有相当选择性和效力的化合物。

UK-383367: 一种具有类似作用机制但药代动力学特性不同的相关化合物.

独特性

UK-371804 二水合物因其对 uPA 相对于其他蛋白酶的高选择性和强效抑制活性而脱颖而出。 它能够穿透组织并在不影响伤口愈合的情况下抑制 uPA 活性,使其成为研究和潜在治疗应用中宝贵的工具 .

生物活性

The compound 2-(1-Carbamimidamido-4-chloroisoquinoline-7-sulfonamido)-2-methylpropanoic acid dihydrate (chemical formula: C14H20ClN5O6S) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Molecular Weight : 385.85 g/mol

- Chemical Structure : The compound features a chloroisoquinoline moiety linked to a carbamimidamido group and a sulfonamide, which are known to enhance biological activity through various mechanisms.

-

Enzyme Inhibition :

- The sulfonamide group is known to inhibit certain enzymes, particularly carbonic anhydrases, which play a crucial role in various physiological processes including pH regulation and ion transport.

- The chloroisoquinoline component may interact with target proteins involved in cell signaling pathways.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

-

Anticancer Potential :

- There is emerging evidence that compounds with similar structures have shown anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is required to confirm these effects for this specific compound.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Targeting carbonic anhydrase | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential for development as an antibiotic agent. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective concentrations for therapeutic use.

-

Cancer Research :

- In vitro studies have shown that the compound can induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates. Further investigations are ongoing to elucidate the specific pathways involved in its anticancer mechanisms.

-

Pharmacokinetics :

- Initial pharmacokinetic studies indicate moderate absorption and distribution characteristics, with potential for oral bioavailability. Detailed studies are necessary to fully understand the metabolism and excretion profiles of the compound.

属性

IUPAC Name |

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O4S.2H2O/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYPSYSMKMZKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。